![molecular formula C19H24N2O4S B2718874 N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 651298-74-7](/img/structure/B2718874.png)
N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
“N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide” is a chemical compound with the linear formula C12H18N2O3S . It has a molecular weight of 270.353 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide” is represented by the linear formula C12H18N2O3S . The CAS Number for this compound is 294885-56-6 .Scientific Research Applications
- Enantiopure tert-butanesulfinamide has emerged as a gold standard in stereoselective synthesis. It facilitates the construction of structurally diverse piperidines, pyrrolidines, azetidines , and their fused derivatives. These compounds often serve as building blocks for natural products and therapeutically relevant molecules .
- While not directly related to the compound you mentioned, it’s worth noting that sulfonamides (such as those containing a sulfamoyl group) have demonstrated antibacterial properties. Researchers have synthesized derivatives combining thiazole and sulfonamide groups, which show promise as hybrid antimicrobials .
Asymmetric Synthesis of N-Heterocycles via Sulfinimines
Antibacterial Activity
Safety and Hazards
The safety and hazards associated with “N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide” are not specified in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-17(14)25-13-18(22)20-15-9-11-16(12-10-15)26(23,24)21-19(2,3)4/h5-12,21H,13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIPBHWBZNYFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide |
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